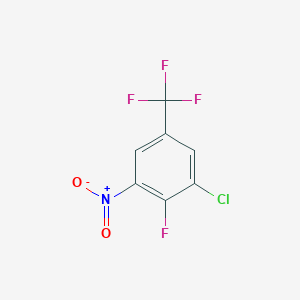

3-Chloro-4-fluoro-5-nitrobenzotrifluoride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-chloro-2-fluoro-3-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF4NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOKKJHIEVEFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371446 | |

| Record name | 3-Chloro-4-fluoro-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101646-02-0 | |

| Record name | 3-Chloro-4-fluoro-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-fluoro-5-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-4-fluoro-5-nitrobenzotrifluoride CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-Chloro-4-fluoro-5-nitrobenzotrifluoride, a halogenated aromatic compound. Due to the limited availability of public data on this specific chemical, this document focuses on its identification, known properties, and a detailed synthesis protocol. This guide is intended for use by professionals in chemical research and drug development.

Chemical Identification and Properties

This compound is a substituted benzotrifluoride with chloro, fluoro, and nitro functional groups.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 101646-02-0[1] |

| Chemical Formula | C₇H₂ClF₄NO₂[1] |

| Synonyms | MFCD00674108[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 243.54 g/mol |

| Physical Form | Substance |

| Solubility | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling. Work should be conducted in a well-ventilated fume hood.

Table 3: Hazard Identification

| Hazard | Description |

| Skin Irritation | Causes skin irritation[1] |

| Eye Irritation | Causes serious eye irritation[1] |

| Respiratory Irritation | May cause respiratory irritation[1] |

Table 4: NFPA 704 Ratings

| Category | Rating | Description |

| Health | 3 | Short exposure could cause serious temporary or residual injury[1] |

| Flammability | 0 | Materials that will not burn[1] |

| Instability | 0 | Normally stable, even under fire exposure conditions, and not reactive with water[1] |

Synthesis Protocol

The following experimental protocol for the synthesis of this compound is adapted from United States Patent 4582948A.[2]

4.1. Materials and Reagents

-

3,4-dichloro-5-nitrobenzotrifluoride

-

Anhydrous potassium fluoride

-

Tetramethylammonium chloride

-

Methylene chloride

4.2. Experimental Procedure

-

A mixture of 52 parts of 3,4-dichloro-5-nitrobenzotrifluoride, 16.2 parts of anhydrous potassium fluoride, and 2.5 parts of tetramethylammonium chloride is prepared.

-

The mixture is heated and maintained at a temperature of approximately 120° to 140° C for about 7 hours.

-

After the reaction period, the mixture is cooled to room temperature.

-

The cooled mixture is diluted with methylene chloride.

-

The diluted mixture is then filtered.

-

The filtrate is subjected to distillation to yield this compound.

4.3. Results

The reported yield for this synthesis is 35.2 parts, which corresponds to a 67% yield. The structure of the product was confirmed by gas chromatography-mass spectrum analysis.[2]

Experimental Workflow and Diagrams

5.1. Synthesis Workflow

The synthesis of this compound involves a halogen exchange reaction followed by purification.

Caption: Synthesis of this compound.

Applications in Drug Development

There is currently no specific information available in the public domain regarding the application of this compound in drug development or its interaction with any signaling pathways. As a halogenated nitroaromatic compound, it may serve as a versatile intermediate for the synthesis of more complex molecules with potential biological activity. The presence of chloro, fluoro, and trifluoromethyl groups can influence the pharmacokinetic and pharmacodynamic properties of a parent molecule.

Conclusion

This compound is a chemical intermediate with limited publicly available data. This guide provides the most current and comprehensive information on its synthesis and safety. Further research is required to fully characterize its physical properties and to explore its potential applications in drug discovery and other areas of chemical synthesis. Researchers are advised to proceed with caution and to conduct thorough analytical characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-fluoro-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 3-Chloro-4-fluoro-5-nitrobenzotrifluoride, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Synthesis Pathway Overview

The most direct and commonly cited method for the synthesis of this compound involves a nucleophilic aromatic substitution reaction. This process starts with the fluorination of 3,4-dichloro-5-nitrobenzotrifluoride. The precursor, 3,4-dichloro-5-nitrobenzotrifluoride, can be synthesized through the nitration of 3,4-dichlorobenzotrifluoride.

The overall synthesis can be depicted as a two-step process:

-

Nitration: 3,4-dichlorobenzotrifluoride is nitrated to yield 3,4-dichloro-5-nitrobenzotrifluoride.

-

Fluorination: The resulting 3,4-dichloro-5-nitrobenzotrifluoride is then fluorinated to produce the final product, this compound.

Quantitative Data

The following table summarizes the quantitative data reported for the key fluorination step in the synthesis of this compound.[1]

| Starting Material | Reagents | Catalyst | Reaction Temperature | Reaction Time | Yield |

| 3,4-dichloro-5-nitrobenzotrifluoride | Anhydrous potassium fluoride | Tetramethylammonium chloride | 120-140°C | 7 hours | 67% |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound.

Step 1: Synthesis of 3,4-dichloro-5-nitrobenzotrifluoride (Starting Material)

The synthesis of the starting material, 3,4-dichloro-5-nitrobenzotrifluoride, is achieved through the nitration of 3,4-dichlorobenzotrifluoride.

Materials:

-

3,4-dichlorobenzotrifluoride

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid while maintaining the low temperature to create the nitrating mixture.

-

Once the nitrating mixture is prepared and cooled, slowly add 3,4-dichlorobenzotrifluoride dropwise to the mixture. The temperature should be carefully controlled and kept low during the addition.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3,4-dichloro-5-nitrobenzotrifluoride.

-

The crude product can be further purified by distillation or recrystallization.

Step 2: Synthesis of this compound

This step involves the fluorination of 3,4-dichloro-5-nitrobenzotrifluoride using an alkali metal fluoride.[1]

Materials:

-

3,4-dichloro-5-nitrobenzotrifluoride

-

Anhydrous potassium fluoride (KF)

-

Tetramethylammonium chloride

-

Methylene chloride

Procedure:

-

In a suitable reaction vessel, combine 52 parts of 3,4-dichloro-5-nitrobenzotrifluoride, 16.2 parts of anhydrous potassium fluoride, and 2.5 parts of tetramethylammonium chloride.[1]

-

Heat the mixture to a temperature between 120°C and 140°C and maintain this temperature for approximately 7 hours with continuous stirring.[1]

-

After the reaction period, cool the mixture to room temperature.[1]

-

Dilute the cooled reaction mixture with methylene chloride and filter to remove any solid residues.[1]

-

The filtrate, containing the desired product, is then subjected to distillation to isolate the this compound.[1] The structure of the final product can be confirmed by gas chromatography-mass spectrum analysis.[1]

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis pathway for this compound.

Caption: Two-step synthesis of this compound.

Experimental Workflow Diagram

This diagram outlines the general workflow for the synthesis and purification of the final product.

Caption: General experimental workflow for the synthesis.

References

Chemical structure and IUPAC name of 3-Chloro-4-fluoro-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-fluoro-5-nitrobenzotrifluoride, a key chemical intermediate in the synthesis of complex organic molecules. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis. Furthermore, this guide illustrates its synthetic utility through a representative reaction workflow, highlighting its importance for professionals in chemical research and drug development.

Chemical Structure and Nomenclature

This compound is a substituted aromatic compound with a trifluoromethyl group, a nitro group, a chlorine atom, and a fluorine atom attached to the benzene ring.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 243.55 g/mol | [3] |

| Appearance | Liquid | [3] |

| Boiling Point | 200 °C | [3] |

| Density | 1.607 g/mL | [3] |

| Purity | 98% | [4] |

Experimental Protocols: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound from 3,4-dichloro-5-nitrobenzotrifluoride, based on established methodologies.[5]

3.1. Materials and Equipment

-

3,4-dichloro-5-nitrobenzotrifluoride

-

Anhydrous potassium fluoride

-

Tetramethylammonium chloride

-

Methylene chloride

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

3.2. Reaction Procedure

-

In a clean, dry round-bottom flask, combine 52 parts of 3,4-dichloro-5-nitrobenzotrifluoride, 16.2 parts of anhydrous potassium fluoride, and 2.5 parts of tetramethylammonium chloride.

-

Heat the mixture to a temperature between 120°C and 140°C with continuous stirring.

-

Maintain this temperature for approximately 7 hours to allow the reaction to proceed to completion.

-

After the reaction period, cool the mixture to room temperature.

-

Dilute the cooled reaction mixture with methylene chloride.

-

Filter the mixture to remove any solid precipitates.

-

The filtrate, containing the desired product, is then subjected to distillation to isolate the this compound.

3.3. Purification and Characterization

The final product can be further purified by fractional distillation. The structure of the synthesized this compound can be confirmed using gas chromatography-mass spectrum (GC-MS) analysis.[5]

Synthetic Utility and Reaction Workflow

This compound is a valuable intermediate in organic synthesis, primarily due to the presence of multiple reactive sites on the aromatic ring. It can be used in the preparation of various agrochemicals, such as herbicides, and has potential applications in the synthesis of pharmaceutical compounds.[6][7][8][9]

A key reaction demonstrating its utility is its conversion to 3,5-dichloro-4-fluorobenzotrifluoride through chloro-denitration.[5] This reaction highlights the potential for selective modification of the molecule.

Diagram 1: Synthesis and Subsequent Reaction of this compound

References

- 1. This compound | 101646-02-0 | Benchchem [benchchem.com]

- 2. This compound | 101646-02-0 | Benchchem [benchchem.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. aksci.com [aksci.com]

- 5. US4582948A - this compound - Google Patents [patents.google.com]

- 6. 3-Chloro-5-fluoro-4-nitrobenzonitrile [myskinrecipes.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 3-Chloro-5-nitrobenzotrifluoride | 401-93-4 | Benchchem [benchchem.com]

- 9. nbinno.com [nbinno.com]

Spectroscopic and Spectrometric Profiling of 3-Chloro-4-fluoro-5-nitrobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 3-Chloro-4-fluoro-5-nitrobenzotrifluoride (CAS No. 101646-02-0). Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on computational models, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemical synthesis, and materials science.

Compound Overview

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 101646-02-0 |

| Molecular Formula | C₇H₂ClF₄NO₂ |

| Molecular Weight | 243.54 g/mol |

| Appearance | Colorless to light yellow crystalline powder |

| Melting Point | ~60–61°C |

| Boiling Point | 200°C (lit.) |

| Density | 1.607 g/mL at 25°C |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. Predictions were generated using computational algorithms.

Table 2: Predicted ¹H NMR Data

| Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 8.1 - 8.3 | d |

| H-6 | 7.9 - 8.1 | d |

d = doublet

Table 3: Predicted ¹³C NMR Data

| Position | Predicted Chemical Shift (ppm) |

| C-1 (C-CF₃) | 125 - 130 |

| C-2 (C-H) | 115 - 120 |

| C-3 (C-Cl) | 120 - 125 |

| C-4 (C-F) | 155 - 160 (d, ¹JCF) |

| C-5 (C-NO₂) | 145 - 150 |

| C-6 (C-H) | 120 - 125 |

| CF₃ | 120 - 125 (q, ¹JCF) |

d = doublet, q = quartet

Table 4: Predicted ¹⁹F NMR Data

| Position | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-F | -110 to -120 | m |

| CF₃ | -60 to -65 | s |

m = multiplet, s = singlet. Chemical shifts are referenced to CFCl₃.

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 1600 - 1580 | Medium | Aromatic C=C stretch |

| 1550 - 1520 | Strong | Asymmetric NO₂ stretch |

| 1360 - 1330 | Strong | Symmetric NO₂ stretch |

| 1320 - 1280 | Strong | C-F stretch (CF₃) |

| 1180 - 1140 | Strong | C-F stretch (CF₃) |

| 1100 - 1000 | Strong | C-F stretch (Aromatic) |

| 850 - 750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The calculated exact mass of this compound is 242.9714 g/mol . In mass spectrometry, the molecular ion peak ([M]⁺) would appear at this m/z value. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), an M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected.

Table 6: Theoretical Mass Spectrometry Data

| Ion | Calculated m/z | Relative Abundance |

| [M]⁺ (with ³⁵Cl) | 242.9714 | 100% |

| [M+2]⁺ (with ³⁷Cl) | 244.9685 | ~32% |

Note: A previously reported [M+H]⁺ value of 379 is considered erroneous and inconsistent with the compound's molecular formula.

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic and spectrometric data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Literature review on substituted nitrobenzotrifluorides

An In-depth Technical Guide to Substituted Nitrobenzotrifluorides: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of substituted nitrobenzotrifluorides, a class of compounds of significant interest in medicinal chemistry and materials science. This document details their synthesis, chemical properties, and diverse applications, with a particular focus on their role in drug development.

Introduction to Nitrobenzotrifluorides

Substituted nitrobenzotrifluorides are aromatic compounds featuring both a nitro (-NO₂) group and a trifluoromethyl (-CF₃) group attached to a benzene ring. This unique combination of strong electron-withdrawing groups imparts significant chemical stability and polarity, making them highly versatile intermediates in organic synthesis.[1] The trifluoromethyl group often enhances properties like metabolic stability and lipophilicity in drug candidates, while the nitro group serves as a key handle for further chemical transformations, most commonly reduction to an amine.[1][2] Consequently, these compounds are crucial building blocks for a wide range of pharmaceuticals, agrochemicals, and dyes.[3][4][5]

Synthesis of Substituted Nitrobenzotrifluorides

The primary method for synthesizing nitrobenzotrifluorides is the electrophilic aromatic nitration of a benzotrifluoride precursor. The electron-withdrawing nature of the -CF₃ group directs nitration primarily to the meta-position.[1]

General Synthesis Workflow

The logical flow for the synthesis and further functionalization of nitrobenzotrifluorides is depicted below. The process begins with the nitration of a substituted benzotrifluoride, followed by a key transformation step (typically nitro group reduction), and subsequent derivatization to yield target molecules for various applications.

Caption: General workflow for synthesis and derivatization.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. Below are representative protocols derived from the literature.

Protocol 1: Synthesis of 3-Nitrobenzotrifluoride via Batch Nitration [1][2] This protocol describes the classic approach using a mixture of nitric and sulfuric acids.

-

Materials: Benzotrifluoride, concentrated nitric acid (fuming), concentrated sulfuric acid, ice, water, dichloromethane.

-

Procedure:

-

In a reaction vessel equipped with a stirrer and cooling bath, add concentrated sulfuric acid.

-

Cool the vessel to 0-10°C and slowly add fuming nitric acid while maintaining the temperature.

-

Once the acid mixture is prepared and cooled, add benzotrifluoride dropwise, ensuring the reaction temperature does not exceed 40-45°C.[1]

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.[2]

-

Pour the reaction mixture slowly onto a mixture of ice and water to quench the reaction.

-

Extract the aqueous mixture with dichloromethane (2 x 250 mL).

-

Combine the organic extracts and wash with water (2 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield 3-nitrobenzotrifluoride as a pale-yellow oil.[2]

-

Protocol 2: Continuous-Flow Synthesis of 5-fluoro-2-nitrobenzotrifluoride [6] Modern synthesis often employs continuous-flow reactors to improve safety and efficiency, especially for highly exothermic reactions like nitration.

-

System: A continuous-flow millireactor system with precise temperature and flow rate control.

-

Reagents: 3-Fluorobenzotrifluoride and a pre-mixed solution of concentrated nitric and sulfuric acid.

-

Procedure:

-

The mixed acid (nitrating agent) and 3-fluorobenzotrifluoride are pumped separately into a micromixer before entering the millireactor.

-

The flow rates are precisely controlled to manage stoichiometry and reaction time.

-

The reactor temperature is maintained at a constant, optimized level to ensure high yield and selectivity.

-

The output stream from the reactor is collected in a quenching solution.

-

The product is then isolated using standard liquid-liquid extraction and purification techniques. This method is noted for its enhanced safety and higher production efficiency compared to traditional batch processes.[6]

-

Summary of Synthetic Protocols

The choice of synthetic method depends on the desired substitution pattern, scale, and available equipment.

| Product | Precursor | Method | Key Reagents | Notes | Reference |

| 3-Nitrobenzotrifluoride | Benzotrifluoride | Batch Nitration | Conc. HNO₃, Conc. H₂SO₄ | Standard lab-scale synthesis. The -CF₃ group is meta-directing. | [1][2] |

| 2-Methyl-3-nitrobenzotrifluoride | 2-Methylbenzotrifluoride | Batch Nitration | Conc. HNO₃, Conc. H₂SO₄ | A two-step process starting from 3-nitrobenzotrifluoride is also possible. | [2] |

| 5-Fluoro-2-nitrobenzotrifluoride | 3-Fluorobenzotrifluoride | Continuous-Flow | Conc. HNO₃, Conc. H₂SO₄ | Offers superior safety and efficiency for industrial-scale production. | [6] |

| 4-Chloro-3-nitrobenzotrifluoride | p-Trifluoromethyl chlorobenzene | Green Chemistry | NH₄NO₃, Ionic Liquid | Avoids the use of corrosive nitric and sulfuric acids. | [7] |

Chemical Reactivity and Applications

The nitrobenzotrifluoride scaffold is a launchpad for creating a diverse array of more complex molecules.

Key Transformations

-

Nitro Group Reduction: The most common follow-up reaction is the reduction of the nitro group to an amine (-NH₂). This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in a solvent such as methanol.[2] The resulting aminobenzotrifluoride is a versatile precursor for many pharmaceuticals.

-

Nucleophilic Aromatic Substitution (SₙAr): In cases where a good leaving group (like fluorine) is present on the ring, the strong electron-withdrawing nature of the nitro and trifluoromethyl groups facilitates nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles (oxygen, sulfur, nitrogen).[1][8]

Applications in Pharmaceuticals and Agrochemicals

The derivatives of nitrobenzotrifluorides are integral to numerous commercial products.

| Application Area | Derivative Class | Example Products | Significance | Reference |

| Pharmaceuticals | Anti-inflammatories | Ufenamate, Morniflumate | Used as topical and systemic analgesic and anti-inflammatory agents. | [3] |

| Antipsychotics | Triflupromazine, Fluphenazine | Employed in the management of schizophrenia and other mental health conditions. | [3] | |

| Antibacterials | Dinitrobenzotrifluoride derivatives | Investigated as potential inhibitors of bacterial fatty acid synthesis (FabH). | [9] | |

| Agrochemicals | Herbicides | Fluometuron, Fluorochloridone | Vital for controlling weeds in various crops to improve agricultural yield. | [3] |

The logical progression from the core chemical structure to its widespread applications is illustrated below.

Caption: From intermediate to final applications.

Biological and Pharmacological Significance

The nitro group is a well-established pharmacophore, and its presence in a molecule can lead to a wide spectrum of biological activities, most notably antimicrobial effects.[10][11] The trifluoromethyl group can further enhance potency.

Antimicrobial Activity

Nitroaromatic compounds can undergo intracellular reduction to generate reactive nitrogen species, which can induce cellular damage in microorganisms.[10] A study on novel dinitrobenzotrifluoride-containing o-hydroxybenzylamine derivatives found them to be potent antibacterial agents.[9] The proposed mechanism for some of these compounds is the inhibition of FabH, an enzyme that initiates the bacterial fatty acid biosynthesis cycle, representing a promising target for new antibiotics.[9]

The diagram below illustrates a simplified signaling pathway for a FabH inhibitor.

Caption: Inhibition of bacterial FabH enzyme pathway.

Conclusion

Substituted nitrobenzotrifluorides are a cornerstone of modern synthetic chemistry, providing a reliable and adaptable platform for developing new molecules with significant biological and material applications. Their synthesis is well-understood, with modern methods like continuous-flow processing offering enhanced safety and scalability. The dual functionality of the nitro and trifluoromethyl groups continues to make this scaffold a privileged structure in the design of novel pharmaceuticals and agrochemicals, with ongoing research promising new discoveries in areas such as antibacterial drug resistance.

References

- 1. Page loading... [wap.guidechem.com]

- 2. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. myuchem.com [myuchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Novel Dinitrobenzotrifluoride Containing o-Hydroxybe...: Ingenta Connect [ingentaconnect.com]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety, Handling, and MSDS of 3-Chloro-4-fluoro-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Chloro-4-fluoro-5-nitrobenzotrifluoride (CAS No. 101646-02-0). The following sections detail the material's properties, hazards, and the necessary precautions for its use in a laboratory or research setting. All personnel handling this compound must be thoroughly familiar with this information prior to commencing any work.

Chemical and Physical Properties

This compound is an aromatic compound with the molecular formula C₇H₂ClF₄NO₂.[1][2][3] It is primarily used as a laboratory chemical and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 101646-02-0 | [1][2][3][4] |

| Molecular Formula | C₇H₂ClF₄NO₂ | [1][2][3] |

| Molecular Weight | 243.55 g/mol | [1][3] |

| IUPAC Name | 1-Chloro-2-fluoro-3-nitro-5-(trifluoromethyl)benzene | [3] |

| Appearance | Liquid | [1] |

| Boiling Point | 200 °C | [1][3] |

| Density | 1.607 g/mL at 25°C | [1][3] |

| Solubility | Soluble in alcohols, ethers, and ketones. Slightly soluble in water. | [3] |

Note: One source indicated a melting point of approximately 60-61°C, which is inconsistent with other sources describing the substance as a liquid at room temperature.[3] Users should verify the physical state of their specific batch.

Hazard Identification and GHS Classification

This compound is classified as hazardous. The GHS classification may vary slightly between suppliers, but the primary hazards are consistent.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2] |

| Acute Dermal Toxicity | 3 | Toxic in contact with skin.[4] |

| Acute Oral Toxicity | 4 | Harmful if swallowed.[4] |

| Acute Inhalation Toxicity - Vapors | 4 | Harmful if inhaled.[4] |

Signal Word: Danger [4] or Warning [2] (depending on the supplier's classification)

Hazard Pictograms:

-

GHS07 (Exclamation Mark)[2]

-

GHS06 (Skull and Crossbones) may also be applicable depending on the supplier's classification.[4]

NFPA 704 Ratings:

-

Health: 3 (Short exposure could cause serious temporary or residual injury)[2]

-

Flammability: 0 (Materials that will not burn)[2]

-

Reactivity: 0 (Normally stable, even under fire exposure conditions)[2]

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure personnel safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is mandatory before handling this chemical.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or safety glasses with a face shield.[2] | To protect against splashes and vapors causing serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which can cause irritation and toxicity.[2] |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and chemical-resistant boots.[1] | To minimize the risk of accidental skin exposure. |

| Respiratory Protection | Use in a well-ventilated area or under a certified chemical fume hood is required.[1][4] If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[2][4] | To prevent inhalation of vapors which may cause respiratory irritation.[2] |

Handling Procedures

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]

-

Avoid breathing fumes, mists, sprays, or vapors.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not eat, drink, or smoke in the work area.[2]

-

Wash hands thoroughly after handling.[2]

Storage Conditions

-

Keep the container tightly closed to prevent contamination and leakage.[1][2]

-

Store locked up.[2]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Instructions |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][2][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |

Spill and Leak Response

In the event of a spill, the following workflow should be initiated immediately.

Caption: Workflow for handling spills of this compound.

Fire-Fighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1][2]

-

Specific Hazards: The compound is not considered flammable.[2] However, thermal decomposition can produce toxic and irritating gases, including carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[2] There is a risk of explosion if the container is heated under confinement.[2]

-

Protective Equipment: Firefighters should wear gas-tight, chemically protective clothing and a self-contained breathing apparatus (SCBA).[2]

Stability and Reactivity

-

Chemical Stability: The product is stable under normal handling and storage conditions.[2]

-

Conditions to Avoid: Keep away from heat, sparks, and flame.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[2]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1][4] The available information is based on its classification as an irritant and a potentially toxic substance.

-

Acute Effects: Causes skin and serious eye irritation. May cause respiratory irritation.[2] It is classified as toxic in contact with skin and harmful if swallowed or inhaled.[4]

-

Chronic Effects: No specific data is available on carcinogenicity, mutagenicity, or reproductive toxicity.[2][4]

Experimental Protocols

Detailed experimental protocols for the generation of the data presented in this guide are not publicly available from the material suppliers. The information is derived from standard material safety data sheets, which summarize findings without detailing the methodologies. For any experimental use of this compound, researchers should develop and validate their own protocols in accordance with established laboratory safety standards and practices. The following diagram outlines a logical workflow for the safe experimental handling of this chemical.

Caption: A logical workflow for the safe laboratory handling of chemical reagents.

Disposal Considerations

-

Dispose of this material and its container as hazardous waste.

-

Waste must be disposed of in accordance with all applicable local, state, and federal regulations.

-

It is recommended to use a licensed professional waste disposal service.[2] Do not allow the material to enter sewers or public waters.[2]

Disclaimer: This document is intended as a guide and is based on publicly available safety data sheets. It does not purport to be all-inclusive. Users should always consult the original Safety Data Sheet (SDS) provided by their supplier for the most current and complete information. All individuals handling this material must be properly trained and exercise their independent judgment in determining the appropriateness of its use for any particular purpose.

References

Solubility Profile of 3-Chloro-4-fluoro-5-nitrobenzotrifluoride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-fluoro-5-nitrobenzotrifluoride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from related compounds and outlines detailed, standardized experimental protocols for determining precise solubility values.

Introduction

This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its solubility in various organic solvents is a critical parameter for its use in chemical reactions, purification processes, and formulation development. This guide aims to provide a foundational understanding of its solubility profile and the methodologies to quantify it.

Data Presentation: Solubility Summary

Based on these observations, the expected qualitative solubility of this compound is summarized in the table below. It is imperative that these qualitative assessments are confirmed and quantified experimentally for any specific application.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely Soluble |

| Polar Protic | Ethanol, Methanol, Isopropanol | Likely Soluble |

| Non-Polar Aromatic | Toluene, Benzene, Xylene | Likely Soluble |

| Chlorinated | Dichloromethane, Chloroform | Likely Soluble |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Soluble |

| Alkanes | Hexane, Heptane | Likely Sparingly Soluble to Insoluble |

| Aqueous | Water | Likely Insoluble |

Experimental Protocols

To obtain precise and reliable quantitative solubility data, standardized experimental methods should be employed. The following protocols describe established procedures for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method (Flask Method)

This method is a straightforward and widely used technique for determining solubility and is suitable for substances with a solubility of 10⁻² g/L or higher.[3][4]

Principle: A saturated solution is prepared by adding an excess of the solute to a solvent and allowing the system to reach equilibrium at a constant temperature. The concentration of the solute in a known mass or volume of the saturated solution is then determined gravimetrically after evaporation of the solvent.[5][6]

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature bath or shaker incubator

-

Glass vials or flasks with airtight seals

-

Volumetric pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a constant temperature bath or shaker. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be controlled to ±0.5 °C.

-

Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the same temperature as the solution to avoid precipitation.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry container. This step removes any remaining undissolved microcrystals.

-

Solvent Evaporation: Weigh the container with the filtered saturated solution. Then, carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Final Weighing: Once the solvent is completely removed, reweigh the container with the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

Analytical Quantification Method (e.g., HPLC)

For more accurate and high-throughput solubility determination, an analytical technique such as High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the solute in the saturated solution.

Principle: A saturated solution is prepared as described in the gravimetric method. The clear, filtered supernatant is then diluted and its concentration is determined by a validated HPLC method with a calibration curve.

Procedure:

-

Prepare Saturated Solution: Follow steps 1-5 of the Gravimetric Method.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system.

-

Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve of known concentrations.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility.

Mandatory Visualization

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. uomus.edu.iq [uomus.edu.iq]

Methodological & Application

Application Notes: Nucleophilic Aromatic Substitution of 3-Chloro-4-fluoro-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluoro-5-nitrobenzotrifluoride is a highly activated aromatic compound of significant interest in the synthesis of pharmaceutical and agrochemical agents. The presence of three electron-withdrawing groups—a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a chlorine atom (-Cl)—on the benzene ring dramatically enhances its susceptibility to nucleophilic aromatic substitution (SNAr). This activation, coupled with the presence of two potential leaving groups (fluorine and chlorine), makes it a versatile building block for the introduction of various functionalities onto the aromatic core.

These application notes provide a comprehensive overview of the principles, regioselectivity, and experimental protocols for conducting SNAr reactions on this compound.

Principle of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (halogen). This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic system and is particularly stabilized by the strongly electron-withdrawing nitro and trifluoromethyl groups.

-

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of a halide ion (F⁻ or Cl⁻), resulting in the formation of the substituted product.

The overall reactivity and regioselectivity of the substitution are governed by the nature of the nucleophile, the reaction conditions, and the relative activation of the carbon-halogen bonds.

Regioselectivity

In this compound, the nucleophile can potentially substitute either the chlorine or the fluorine atom. The regioselectivity of this reaction is primarily determined by two factors:

-

Electrophilicity of the Carbon Atom: The carbon atom that is more electron-deficient will be more susceptible to nucleophilic attack. The combined electron-withdrawing effects of the adjacent nitro and trifluoromethyl groups strongly activate the ring.

-

Leaving Group Ability: In SNAr reactions, fluoride is generally a better leaving group than chloride due to the higher electronegativity of fluorine, which polarizes the C-F bond and facilitates the initial nucleophilic attack.

In the case of this compound, the fluorine atom at the 4-position is situated between two activating groups (the nitro group at the 5-position and the trifluoromethyl group at the 3-position, considering the numbering relative to the chloro group at position 1). This positioning makes the carbon at the 4-position highly electrophilic. Consequently, nucleophilic attack and subsequent displacement of the fluoride ion are generally favored over the displacement of the chlorine atom.

Experimental Protocols

While specific, detailed experimental data for a wide range of nucleophilic aromatic substitution reactions on this compound is not extensively reported in publicly available literature, the following protocols are based on established procedures for analogous activated fluoroaromatic compounds and provide a solid foundation for reaction optimization.

Protocol 1: General Procedure for SNAr with Amine Nucleophiles

This protocol outlines a general method for the reaction of this compound with primary or secondary amines.

Materials:

-

This compound

-

Amine (e.g., morpholine, piperidine, aniline)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile)

-

Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent (e.g., 10 mL of DMF per 1 mmol of substrate).

-

Add the amine nucleophile (1.1-1.5 eq) to the solution.

-

Add the base (1.5-2.0 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Outcome:

The reaction is expected to yield the corresponding 3-chloro-5-nitro-4-(substituted-amino)benzotrifluoride, with the amine having replaced the fluorine atom.

Protocol 2: General Procedure for SNAr with Alkoxide Nucleophiles

This protocol describes a general method for the reaction of this compound with alcohols in the presence of a strong base to form the corresponding alkoxide in situ.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol, isopropanol)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane)

-

Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.1-1.5 eq) and the anhydrous solvent.

-

Carefully add the strong base (1.1-1.5 eq) portion-wise at 0 °C to generate the alkoxide.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution.

-

Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Outcome:

The reaction is expected to yield the corresponding 3-chloro-5-nitro-4-alkoxybenzotrifluoride.

Data Presentation

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Morpholine | K₂CO₃ | DMF | 60 | 4 | 4-(3-Chloro-5-nitro-4-(trifluoromethyl)phenyl)morpholine | Data to be filled |

| 2 | Piperidine | Et₃N | CH₃CN | 80 | 6 | 1-(3-Chloro-5-nitro-4-(trifluoromethyl)phenyl)piperidine | Data to be filled |

| 3 | Sodium Methoxide | - | MeOH | RT | 2 | 1-Chloro-2-methoxy-3-nitro-5-(trifluoromethyl)benzene | Data to be filled |

| 4 | Sodium Ethoxide | - | EtOH | RT | 3 | 1-Chloro-2-ethoxy-3-nitro-5-(trifluoromethyl)benzene | Data to be filled |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of the SNAr reaction and a typical experimental workflow.

Conclusion

This compound is a highly activated substrate for nucleophilic aromatic substitution, offering a valuable platform for the synthesis of complex and highly functionalized aromatic compounds. The pronounced regioselectivity for the displacement of the fluorine atom, driven by the powerful electron-withdrawing effects of the nitro and trifluoromethyl groups, allows for predictable and controlled derivatization. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this versatile building block in their drug discovery and development endeavors. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific nucleophile-substrate combinations.

Application Notes & Protocols: Synthesis of Derivatives from 3-Chloro-4-fluoro-5-nitrobenzotrifluoride

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Chloro-4-fluoro-5-nitrobenzotrifluoride is a versatile aromatic building block frequently utilized in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its trifluoromethyl, nitro, chloro, and fluoro substituents offer multiple reaction sites for derivatization. The electron-withdrawing nature of the trifluoromethyl and nitro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAF) reactions, primarily at the chloro and fluoro positions. This document provides detailed protocols for the synthesis of various derivatives from this starting material, including data summaries and workflow visualizations.

I. Nucleophilic Aromatic Substitution (SNAr) Reactions

The most common derivatization of this compound involves the nucleophilic displacement of the fluoride or chloride. The high electrophilicity of the aromatic ring, enhanced by the nitro and trifluoromethyl groups, facilitates these reactions. The fluorine atom is generally more susceptible to substitution than the chlorine atom.

A. Synthesis of Amine Derivatives

This protocol details the substitution of the fluorine atom with a primary or secondary amine.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add the desired primary or secondary amine (1.1 - 1.5 eq) to the solution. Then, add a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 - 3.0 eq) to act as a proton scavenger.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80 °C) for a period ranging from 2 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, remove it by filtration. Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash with water and brine to remove the base and any remaining starting materials.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 4-(alkyl/aryl-amino)-3-chloro-5-nitrobenzotrifluoride derivative.

| Derivative | Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |

| 2 | Morpholine | TEA | DMF | 25 | 24 | 92 |

| 3 | Piperidine | K₂CO₃ | Acetonitrile | 80 | 16 | 88 |

B. Synthesis of Ether and Thioether Derivatives

This protocol outlines the substitution of the fluorine atom with an alcohol, phenol, or thiol.

-

Reaction Setup: To a solution of the desired alcohol, phenol, or thiol (1.2 eq) in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO) in a round-bottom flask, add a strong base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Starting Material: After stirring for 30 minutes to allow for the formation of the corresponding alkoxide, phenoxide, or thiolate, add a solution of this compound (1.0 eq) in the same solvent dropwise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4 to 12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers and wash with water and brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired ether or thioether derivative.

| Derivative | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4 | Phenol | NaH | DMF | 25 | 6 | 90 |

| 5 | Ethanethiol | NaH | DMSO | 25 | 4 | 87 |

| 6 | Methanol | NaH | DMF | 25 | 8 | 95 |

II. Reduction of the Nitro Group

The nitro group on the aromatic ring can be readily reduced to an amine, which can then be further functionalized. This transformation is a key step in the synthesis of many biologically active molecules.

Experimental Protocol: Synthesis of 3-Amino-5-chloro-4-(substituted)benzotrifluoride

-

Reaction Setup: Dissolve the nitro-containing derivative (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate in a round-bottom flask.

-

Addition of Reducing Agent: Add a reducing agent. Common choices include:

-

Catalytic Hydrogenation: Add a catalyst like 10% Palladium on carbon (Pd/C) and place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Metal-Acid Reduction: Add a metal such as iron powder (Fe), tin(II) chloride (SnCl₂), or zinc (Zn) followed by the addition of an acid like hydrochloric acid (HCl) or acetic acid.

-

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up:

-

For Catalytic Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.

-

For Metal-Acid Reduction: Neutralize the reaction mixture with a base such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) and extract the product with an organic solvent.

-

-

Purification: The resulting crude aniline derivative can often be used in the next step without further purification. If necessary, it can be purified by column chromatography or recrystallization.

| Starting Material | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Derivative 1 | H₂, 10% Pd/C | Ethanol | 25 | 4 | 98 |

| Derivative 4 | Fe, HCl | Methanol | 60 | 2 | 95 |

III. Visualizations

A. Experimental Workflow for Derivative Synthesis

Caption: General workflow for synthesizing derivatives.

B. Logical Relationship of SNAr Reaction Components

Caption: Key components for SNAr reactions.

Application Notes and Protocols: 3-Chloro-4-fluoro-5-nitrobenzotrifluoride as a Key Intermediate in Agrochemical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Chloro-4-fluoro-5-nitrobenzotrifluoride is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex agrochemicals. The presence of multiple reactive sites—a trifluoromethyl group, a nitro group, and two distinct halogen atoms (chlorine and fluorine) on the benzene ring—imparts unique chemical properties that are strategically exploited in the development of potent herbicides. The electron-withdrawing nature of the trifluoromethyl and nitro groups activates the aromatic ring for nucleophilic aromatic substitution, a key reaction in the synthesis of various agrochemical classes.

This document provides detailed application notes on the utility of this compound, focusing on its role as a precursor to dinitroaniline herbicides. It includes a detailed experimental protocol for the synthesis of the intermediate itself and a representative protocol for its conversion into a herbicide analog.

I. Synthesis of the Intermediate: this compound

The primary route for synthesizing this compound involves the fluorination of a dichlorinated precursor. This reaction is a crucial first step in creating the versatile intermediate.

Experimental Protocol 1: Synthesis of this compound

This protocol is based on the methodology described in US Patent 4,582,948.[1]

Objective: To synthesize this compound via nucleophilic aromatic substitution of chlorine with fluoride.

Materials:

-

3,4-dichloro-5-nitrobenzotrifluoride

-

Anhydrous potassium fluoride (KF)

-

Tetramethylammonium chloride

-

Methylene chloride

Procedure:

-

A mixture of 52 parts of 3,4-dichloro-5-nitrobenzotrifluoride, 16.2 parts of anhydrous potassium fluoride, and 2.5 parts of tetramethylammonium chloride is prepared in a suitable reaction vessel.

-

The mixture is heated and maintained at a temperature between 120°C and 140°C for approximately 7 hours.

-

After the reaction period, the mixture is cooled to room temperature.

-

The cooled reaction mixture is then diluted with methylene chloride.

-

The resulting solution is filtered to remove solid residues.

-

The filtrate is subjected to distillation to isolate the final product, this compound.[1]

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | 3,4-dichloro-5-nitrobenzotrifluoride | [1] |

| Key Reagents | Anhydrous KF, Tetramethylammonium chloride | [1] |

| Reaction Temperature | 120°C - 140°C | [1] |

| Reaction Time | ~7 hours | [1] |

| Yield | 67% | [1] |

| Product Confirmation | Gas chromatography-mass spectrum analysis | [1] |

Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

II. Application in Dinitroaniline Herbicide Synthesis

This compound is an excellent precursor for dinitroaniline herbicides, a class of soil-applied herbicides that inhibit root development in germinating weeds. A well-known example from this class is Trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)benzenamine). The synthesis involves two key transformations: an additional nitration of the aromatic ring, followed by a nucleophilic aromatic substitution with a suitable amine.

Experimental Protocol 2: Representative Synthesis of a Dinitroaniline Herbicide Analog

Objective: To synthesize a dinitroaniline herbicide analog from this compound.

Part A: Dinitration

-

To a cooled solution of fuming nitric acid and sulfuric acid, slowly add this compound while maintaining the temperature below 40°C.

-

After the addition is complete, the mixture is gently warmed and stirred for several hours to ensure complete dinitration.

-

The reaction mixture is then carefully poured over crushed ice, causing the dinitrated product to precipitate.

-

The solid product is collected by filtration, washed with water until neutral, and dried.

Part B: Amination

-

The dried dinitro-intermediate is dissolved in a suitable solvent such as acetonitrile.

-

Di-n-propylamine (approximately 2 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and maintained for several hours until the starting material is consumed (monitored by TLC or GC). The presence of two nitro groups and the trifluoromethyl group strongly activates the ring, allowing for the displacement of one of the halogens by the amine.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is redissolved in a non-polar solvent (e.g., hexane) and washed with dilute acid and then water to remove excess amine and salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

The final dinitroaniline herbicide analog is purified by column chromatography or recrystallization.

Data Presentation:

| Parameter | Description |

| Intermediate | This compound |

| Step 1 | Dinitration using fuming nitric acid and sulfuric acid. |

| Step 2 | Nucleophilic aromatic substitution with di-n-propylamine. |

| Plausible Yield | 75-85% (for amination step, based on typical SNAr reactions) |

| Product Class | Dinitroaniline Herbicide |

Synthesis Workflow:

Caption: Proposed workflow for synthesizing a dinitroaniline herbicide.

III. Mode of Action: Dinitroaniline Herbicides

Dinitroaniline herbicides are classified under the WSSA (Weed Science Society of America) Group 3. Their primary mode of action is the inhibition of microtubule assembly in plant cells.

Mechanism of Action:

-

Absorption: The herbicide is primarily absorbed through the roots and shoots of germinating seedlings from the soil.

-

Binding to Tubulin: Inside the plant cell, the herbicide molecules bind to tubulin, the protein subunit that polymerizes to form microtubules.

-

Inhibition of Microtubule Formation: This binding prevents the tubulin proteins from assembling into functional microtubules.

-

Disruption of Mitosis: Microtubules are essential components of the spindle fibers, which are necessary for chromosome separation during cell division (mitosis). Without functional microtubules, mitosis is halted.

-

Inhibition of Growth: Cell division is arrested, particularly in the meristematic tissues of root tips. This stops root and shoot growth, preventing the weed seedling from establishing itself and ultimately leading to its death.

Signaling Pathway Diagram:

Caption: Mode of action for dinitroaniline herbicides as microtubule inhibitors.

References

Applications of 3-Chloro-4-fluoro-5-nitrobenzotrifluoride in Pharmaceutical Development: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, 3-Chloro-4-fluoro-5-nitrobenzotrifluoride (CAS No. 101646-02-0) emerges as a versatile and highly reactive intermediate for the synthesis of complex pharmaceutical compounds. Its unique substitution pattern on the benzene ring, featuring chloro, fluoro, nitro, and trifluoromethyl groups, provides multiple reaction sites for the construction of diverse molecular architectures.

This substituted benzotrifluoride derivative is a valuable building block in medicinal chemistry, primarily utilized in nucleophilic aromatic substitution and nitro group reduction reactions to introduce key pharmacophores and build the core structures of bioactive molecules. The presence of both a trifluoromethyl group, known to enhance metabolic stability and lipophilicity, and a reactive nitro group, a precursor to a versatile amino functionality, makes it an attractive starting material for drug discovery programs.[1][2][3]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Reference |

| IUPAC Name | 1-Chloro-2-fluoro-3-nitro-5-(trifluoromethyl)benzene | [4] |

| CAS Number | 101646-02-0 | [4] |

| Molecular Formula | C₇H₂ClF₄NO₂ | [4] |

| Molecular Weight | 243.54 g/mol | [4] |

| Appearance | Colorless to light yellow crystalline powder | [4] |

Key Synthetic Applications in Pharmaceutical Development

The strategic arrangement of functional groups on the this compound ring allows for a range of chemical transformations crucial for the synthesis of pharmaceutical intermediates. The primary applications revolve around nucleophilic aromatic substitution and the reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring for nucleophilic attack, making the chloro and fluoro substituents potential leaving groups. This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, to build complex molecular scaffolds.[2]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, which serves as a versatile handle for a wide array of subsequent chemical modifications.[2] This transformation is a cornerstone in the synthesis of many pharmaceutical compounds, enabling the formation of amides, sulfonamides, and other nitrogen-containing heterocycles.

Experimental Protocols

While specific, experimentally validated protocols for this compound are not extensively available in peer-reviewed literature, the following protocols are based on well-established procedures for structurally similar compounds and serve as a guide for researchers. It is crucial to note that these are hypothetical protocols and require optimization and validation.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine (Hypothetical)

This protocol describes the substitution of the fluorine atom with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., morpholine, piperidine)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

| Nucleophile | Product | Expected Yield (%) |

| Morpholine | 4-(3-Chloro-5-nitro-4-(trifluoromethyl)phenyl)morpholine | 75-85 |

| Piperidine | 1-(3-Chloro-5-nitro-4-(trifluoromethyl)phenyl)piperidine | 70-80 |

Protocol 2: Reduction of the Nitro Group to an Amine (Hypothetical)

This protocol outlines the reduction of the nitro group using catalytic hydrogenation.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

Procedure:

-

In a pressure vessel, dissolve this compound in a suitable solvent like ethanol or ethyl acetate.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 3-4 bar).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine product.

-

The product, 3-chloro-4-fluoro-5-(trifluoromethyl)aniline, may be used in the next step without further purification or can be purified by column chromatography or recrystallization if necessary.

Quantitative Data (Hypothetical):

| Reactant | Product | Expected Yield (%) |

| This compound | 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline | >90 |

Visualizing Synthetic Pathways and Workflows

To better illustrate the logical flow of synthetic transformations and experimental procedures involving this compound, the following diagrams are provided.

References

Application Note: Analytical Methods for Monitoring 3-Chloro-4-fluoro-5-nitrobenzotrifluoride Reactions

AN-20251223-01

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the analytical monitoring of chemical reactions involving 3-Chloro-4-fluoro-5-nitrobenzotrifluoride. This key intermediate is utilized in the synthesis of various pharmaceutical and agrochemical compounds. Accurate monitoring of its reactions is crucial for process optimization, yield maximization, and impurity profiling. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for qualitative and semi-quantitative monitoring of reaction progress.

Introduction

This compound is a substituted nitroaromatic compound that serves as a critical building block in organic synthesis. The monitoring of reactions involving this intermediate is essential to ensure the desired product is formed with high purity and yield. In-process control using robust analytical methods can help in identifying the reaction endpoint, detecting the formation of by-products, and ensuring process safety and reproducibility. This note details the application of HPLC and GC-MS for this purpose.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For reactions involving this compound, a reverse-phase HPLC method is typically employed.

Experimental Protocol: HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, column oven, and a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (ACN) and water (HPLC grade). A common starting point is a gradient elution to effectively separate reactants, intermediates, and products.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

-

Sample Preparation:

-

Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

-

Quench the reaction immediately, if necessary (e.g., by dilution in a cold solvent).

-

Dilute the sample with the mobile phase (e.g., 1:1000 dilution with 50:50 Water:Acetonitrile).

-

Filter the diluted sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm

-

Gradient Program:

-

0-2 min: 50% B

-

2-10 min: 50% to 95% B

-

10-12 min: 95% B

-

12-12.1 min: 95% to 50% B

-

12.1-15 min: 50% B (re-equilibration)

-

-

-

Data Analysis: The concentration of this compound and other components can be determined by creating a calibration curve using standards of known concentrations.

Quantitative Data Summary (HPLC)